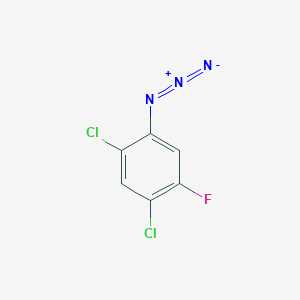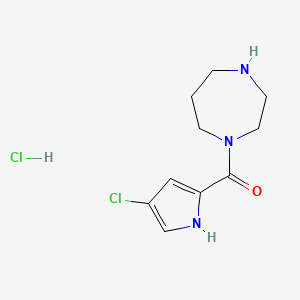
1-Azido-2,4-dichloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2,4-dichloro-5-fluorobenzene is an aromatic compound characterized by the presence of azido, dichloro, and fluorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2,4-dichloro-5-fluorobenzene typically involves the introduction of the azido group onto a pre-functionalized benzene ring. One common method is the diazotization of 2,4-dichloro-5-fluoroaniline followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-2,4-dichloro-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium nitrite, hydrochloric acid.
Cycloaddition: Copper(I) catalysts, alkynes.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
1-Azido-2,4-dichloro-5-fluorobenzene has several applications in scientific research:
Biology: Employed in the labeling of biomolecules due to its ability to form stable triazole linkages.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Azido-2,4-dichloro-5-fluorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or biomolecule labeling.
Comparación Con Compuestos Similares
1-Azido-2-fluorobenzene: Lacks the dichloro substituents, making it less reactive in certain substitution reactions.
2,4-Dichloro-1-fluorobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
1-Azido-4-iodobenzene: Contains an iodine substituent, which can influence its reactivity and applications.
Uniqueness: 1-Azido-2,4-dichloro-5-fluorobenzene is unique due to the combination of azido, dichloro, and fluorine substituents, which confer distinct reactivity patterns and potential applications. The presence of multiple electron-withdrawing groups enhances its reactivity in nucleophilic substitution and cycloaddition reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C6H2Cl2FN3 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
1-azido-2,4-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2Cl2FN3/c7-3-1-4(8)6(11-12-10)2-5(3)9/h1-2H |
Clave InChI |
QHVPYRMGWYACHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)


![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)



![methyl[(1R)-1-(naphthalen-2-yl)ethyl]amine hydrochloride](/img/structure/B13475222.png)

![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
